![molecular formula C13H12OTe B15173256 1-[(Naphthalen-1-yl)tellanyl]propan-2-one CAS No. 920969-21-7](/img/structure/B15173256.png)
1-[(Naphthalen-1-yl)tellanyl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Naphthalen-1-yl)tellanyl]propan-2-one is a chemical compound that features a tellurium atom bonded to a naphthalene ring and a propanone group
準備方法
The synthesis of 1-[(Naphthalen-1-yl)tellanyl]propan-2-one typically involves the reaction of naphthalene with tellurium-containing reagents under specific conditions. One common method includes the use of tellurium tetrachloride (TeCl4) and a suitable reducing agent to introduce the tellurium atom into the naphthalene ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-[(Naphthalen-1-yl)tellanyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states or even to elemental tellurium using reducing agents like sodium borohydride (NaBH4).
Substitution: The tellurium atom can be substituted with other functional groups through reactions with halogens or organometallic reagents. Common reagents and conditions for these reactions vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(Naphthalen-1-yl)tellanyl]propan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tellurium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium compounds, including potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific electronic or optical properties, leveraging the unique characteristics of tellurium.
作用機序
The mechanism of action of 1-[(Naphthalen-1-yl)tellanyl]propan-2-one involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting normal cellular functions. This interaction can lead to oxidative stress, enzyme inhibition, or other biochemical effects, depending on the specific context and concentration of the compound.
類似化合物との比較
1-[(Naphthalen-1-yl)tellanyl]propan-2-one can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)propan-2-one: Lacks the tellurium atom, resulting in different chemical and biological properties.
1-(Naphthalen-2-yl)propan-1-one: Similar structure but with the tellurium atom in a different position, leading to variations in reactivity and applications.
2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one: Contains additional methyl groups, affecting its steric and electronic properties. These comparisons highlight the uniqueness of this compound, particularly its tellurium content, which imparts distinct chemical and biological characteristics.
特性
CAS番号 |
920969-21-7 |
|---|---|
分子式 |
C13H12OTe |
分子量 |
311.8 g/mol |
IUPAC名 |
1-naphthalen-1-yltellanylpropan-2-one |
InChI |
InChI=1S/C13H12OTe/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
InChIキー |
MZWALRWICWNFJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C[Te]C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
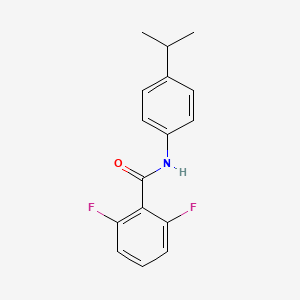
![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL](/img/structure/B15173221.png)
![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
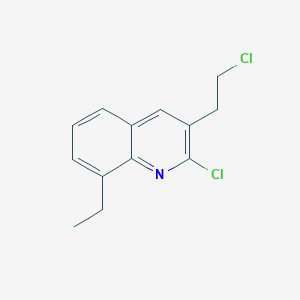
![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
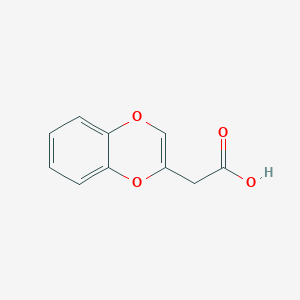
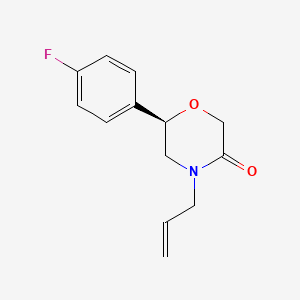
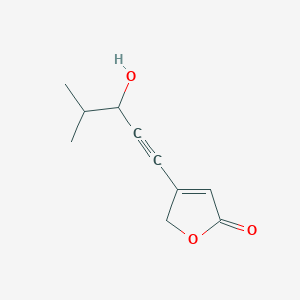
![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)

